Cas no 70654-66-9 (1-Bromo-4-(methoxymethoxy)naphthalene)

1-Bromo-4-(methoxymethoxy)naphthalene 化学的及び物理的性質
名前と識別子
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- 1-Bromo-4-(methoxymethoxy)naphthalene
- 4-bromo-1-(methoxymethoxy)naphthalene
- AT27222
-
- MDL: MFCD31619385
- インチ: 1S/C12H11BrO2/c1-14-8-15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3
- InChIKey: ITSQNSSTBVTEBE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C2C=CC=CC2=1)OCOC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 198
- XLogP3: 3.8
- トポロジー分子極性表面積: 18.5
1-Bromo-4-(methoxymethoxy)naphthalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB559030-500mg |
1-Bromo-4-(methoxymethoxy)naphthalene; . |
70654-66-9 | 500mg |
€266.20 | 2023-08-31 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1264281-500mg |
1-Bromo-4-(methoxymethoxy)naphthalene |
70654-66-9 | 98% | 500mg |
¥2172.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1264281-1g |
1-Bromo-4-(methoxymethoxy)naphthalene |
70654-66-9 | 98% | 1g |
¥2480.00 | 2024-05-02 | |
Ambeed | A1632808-1g |
1-Bromo-4-(methoxymethoxy)naphthalene |
70654-66-9 | 98% | 1g |
$380.0 | 2024-04-17 | |
abcr | AB559030-5g |
1-Bromo-4-(methoxymethoxy)naphthalene; . |
70654-66-9 | 5g |
€1223.60 | 2025-03-19 | ||
abcr | AB559030-10g |
1-Bromo-4-(methoxymethoxy)naphthalene; . |
70654-66-9 | 10g |
€2040.60 | 2025-03-19 | ||
Aaron | AR021R59-1g |
1-Bromo-4-(methoxymethoxy)naphthalene |
70654-66-9 | 95% | 1g |
$327.00 | 2025-02-13 | |
abcr | AB559030-1 g |
1-Bromo-4-(methoxymethoxy)naphthalene; . |
70654-66-9 | 1g |
€353.70 | 2023-04-13 | ||
abcr | AB559030-250 mg |
1-Bromo-4-(methoxymethoxy)naphthalene; . |
70654-66-9 | 250MG |
€170.80 | 2023-04-13 | ||
abcr | AB559030-500 mg |
1-Bromo-4-(methoxymethoxy)naphthalene; . |
70654-66-9 | 500MG |
€266.20 | 2023-04-13 |
1-Bromo-4-(methoxymethoxy)naphthalene 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
1-Bromo-4-(methoxymethoxy)naphthaleneに関する追加情報
Recent Advances in the Application of 1-Bromo-4-(methoxymethoxy)naphthalene (CAS: 70654-66-9) in Chemical Biology and Pharmaceutical Research
1-Bromo-4-(methoxymethoxy)naphthalene (CAS: 70654-66-9) is a versatile naphthalene derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and fluorescent probes. Recent studies have highlighted its utility in cross-coupling reactions, enabling the construction of diverse molecular architectures with potential biological activities.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a precursor in the synthesis of naphthalene-based kinase inhibitors. Researchers utilized 1-Bromo-4-(methoxymethoxy)naphthalene in a palladium-catalyzed Suzuki-Miyaura coupling reaction to generate a series of compounds showing promising activity against various cancer cell lines. The methoxymethoxy protecting group was found to be particularly advantageous, allowing for selective deprotection and subsequent functionalization at later synthetic stages.
In the field of chemical biology, a recent breakthrough published in ACS Chemical Biology (2024) reported the development of novel fluorescent sensors derived from 1-Bromo-4-(methoxymethoxy)naphthalene. These sensors demonstrated exceptional selectivity for zinc ions in live cell imaging applications, with the bromo group serving as an excellent handle for further modifications through click chemistry approaches. The researchers noted that the compound's stability and reactivity profile made it an ideal scaffold for probe development.
From a pharmaceutical perspective, ongoing research has explored the metabolic stability and pharmacokinetic properties of derivatives synthesized from 1-Bromo-4-(methoxymethoxy)naphthalene. A recent preclinical study showed that certain analogs exhibited improved blood-brain barrier penetration compared to earlier generation compounds, suggesting potential applications in central nervous system disorders. The methoxymethoxy group was found to significantly influence the compounds' lipophilicity and metabolic stability.
The synthesis and scale-up of 1-Bromo-4-(methoxymethoxy)naphthalene have also seen recent advancements. A 2024 patent application disclosed an improved synthetic route that enhances yield while reducing the use of hazardous reagents. This development is particularly significant for industrial applications where large quantities of the compound are required for drug discovery programs.
Looking forward, researchers anticipate that 1-Bromo-4-(methoxymethoxy)naphthalene will continue to play a crucial role in medicinal chemistry, particularly in the development of targeted therapies and diagnostic tools. Its unique combination of reactivity and stability, coupled with the versatility of its functional groups, positions it as a valuable building block for future pharmaceutical innovations. Current research directions include exploring its use in PROTAC (proteolysis targeting chimera) technology and as a core structure in the development of new antimicrobial agents.
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